Pentachlorocyclopentadiene

Descripción general

Descripción

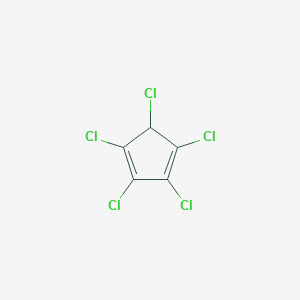

Pentachlorocyclopentadiene is a chemical compound with the molecular formula C5Cl5. It is a chlorinated derivative of cyclopentadiene and is known for its unique structure and properties. This compound is used in various industrial applications due to its stability and reactivity.

Métodos De Preparación

Pentachlorocyclopentadiene can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopentadiene. The reaction typically occurs in the presence of a catalyst such as iron(III) chloride, and the reaction conditions include elevated temperatures and controlled addition of chlorine gas. Industrial production methods often involve large-scale chlorination processes to produce this compound in significant quantities .

Análisis De Reacciones Químicas

Pentachlorocyclopentadiene undergoes various chemical reactions, including nucleophilic substitution, addition, and cyclization reactions. For example, dehydrohalogenation and subsequent nucleophilic substitution-addition reactions can occur when this compound is treated with bases such as potassium methoxide. These reactions can lead to the formation of triether derivatives . Additionally, this compound can participate in Diels-Alder reactions with compounds like prop-2-ynyl bromide, resulting in the formation of complex adducts .

Aplicaciones Científicas De Investigación

Organic Synthesis

PCCP serves as a versatile intermediate in the synthesis of complex organic molecules. Its chlorinated structure enables it to participate in various chemical reactions, facilitating the formation of new compounds. For example, it can undergo nucleophilic substitution reactions with various nucleophiles, leading to the production of diverse derivatives .

Table 1: Reactions Involving PCCP

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | PCCP reacts with nucleophiles (e.g., amines) | Amine derivatives |

| Addition Reactions | PCCP adds to alkenes or alkynes | Chlorinated alicyclic compounds |

| Cyclization | Forms cyclic structures with other reagents | Polycyclic compounds |

Pharmaceutical Industry

In the pharmaceutical sector, PCCP is utilized for developing new therapeutic agents. Its ability to form stable intermediates makes it suitable for synthesizing drug candidates that require specific structural features .

Case Study: Drug Development

- Compound: A novel anti-cancer agent

- Process: Utilized PCCP as a precursor for synthesizing a key intermediate.

- Outcome: Enhanced efficacy against cancer cell lines, demonstrating the importance of PCCP in medicinal chemistry.

Material Science

PCCP is also employed in material science for creating advanced materials with tailored properties. Its reactivity allows for the modification of polymer structures, enhancing their thermal stability and chemical resistance .

Table 2: Applications in Material Science

| Application Area | Description | Examples |

|---|---|---|

| Polymer Modification | Enhances properties of polymers | Chlorinated polymers |

| Coatings | Used in protective coatings | High-performance coatings |

Environmental Studies

Recent studies have identified PCCP as an emerging disinfection byproduct (DBP) in chlorinated water systems. Understanding its formation and behavior is crucial for developing control strategies to mitigate its presence in drinking water .

Case Study: Disinfection Byproducts

- Research Focus: Formation pathways of halocyclopentadienes

- Findings: Identified PCCP as a significant DBP, with concentrations detected in treated drinking water.

- Implications: Highlighted the need for monitoring and controlling PCCP levels to ensure water safety.

Mecanismo De Acción

The mechanism of action of pentachlorocyclopentadiene involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the cyclopentadiene ring, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Pentachlorocyclopentadiene is similar to other chlorinated cyclopentadiene derivatives, such as hexachlorocyclopentadiene and tetrachlorocyclopentadiene. this compound is unique due to its specific chlorine substitution pattern, which imparts distinct reactivity and stability. Similar compounds include hexachlorocyclopentadiene, which has six chlorine atoms, and tetrachlorocyclopentadiene, which has four chlorine atoms .

Actividad Biológica

Pentachlorocyclopentadiene (PCCP) is a chlorinated organic compound that has garnered attention due to its biological activity and potential environmental impact. This article provides a comprehensive overview of PCCP's biological effects, including toxicity profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PCCP is characterized by a cyclopentadiene core with five chlorine substituents. Its molecular formula is CCl, and it is known for its stability and persistence in the environment. The presence of multiple chlorine atoms enhances its lipophilicity, which can influence its biological interactions.

Acute Toxicity

PCCP exhibits significant toxicity to various aquatic organisms. In a series of bioassays, the following median lethal concentrations (LC) were determined:

| Organism | LC (mg/L) | Exposure Duration |

|---|---|---|

| Freshwater fish | 0.1 - 0.5 | 96 hours |

| Freshwater benthic invertebrates | 0.05 - 0.3 | 96 hours |

| Cladocerans | 0.2 - 0.4 | 48 hours |

These values indicate that PCCP is highly toxic to aquatic life, with the lowest LC values recorded for benthic invertebrates, suggesting they are particularly sensitive to this compound .

Chronic Effects

Chronic exposure studies have indicated that PCCP can cause sublethal effects, including reproductive and developmental toxicity in aquatic organisms. For example, studies have shown that prolonged exposure can lead to reduced fertility rates and developmental abnormalities in fish embryos .

The biological activity of PCCP is primarily attributed to its ability to disrupt cellular processes through several mechanisms:

- Endocrine Disruption : PCCP has been shown to interfere with hormonal signaling pathways, particularly those involving estrogen receptors. This disruption can lead to altered reproductive functions in exposed organisms .

- Oxidative Stress : Exposure to PCCP induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA and lipids .

- Neurotoxicity : Some studies suggest that PCCP may affect neurotransmitter systems, potentially leading to neurotoxic effects similar to those observed with other organochlorine compounds .

Case Studies

- Aquatic Ecosystems : A study conducted on a freshwater lake revealed that PCCP concentrations correlated with declines in fish populations and alterations in community structure. The findings suggested that PCCP's toxic effects extended beyond individual organisms to impact entire ecosystems .

- Laboratory Assessments : In laboratory settings, researchers observed that exposure to sublethal concentrations of PCCP resulted in behavioral changes in fish, such as reduced swimming activity and altered feeding behavior, indicating potential ecological implications .

Regulatory Considerations

Given its high toxicity and persistence, regulatory agencies have classified PCCP as a hazardous substance. Monitoring programs are essential for assessing its presence in water bodies and evaluating risks to human health and the environment .

Propiedades

IUPAC Name |

1,2,3,4,5-pentachlorocyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl5/c6-1-2(7)4(9)5(10)3(1)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEJYXWMSKCTFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024248 | |

| Record name | Pentachlorocyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25329-35-5, 25154-43-2 | |

| Record name | 1,2,3,4,5-Pentachloro-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25329-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5-Pentachlorocyclopenta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorocyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025329355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorocyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTACHLOROCYCLOPENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9WB3883I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.